molecular formula C10H12ClFN2 B13600432 1-(4-Chloro-3-fluorophenyl)piperazine

1-(4-Chloro-3-fluorophenyl)piperazine

Cat. No.: B13600432
M. Wt: 214.67 g/mol
InChI Key: NMNHXXZSHGPLEF-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine class. It is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)piperazine typically involves the reaction of 4-chloro-3-fluoroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out in the presence of a solvent such as diethylene glycol monomethyl ether under microwave irradiation. The reaction conditions include a microwave power of 800W and a reaction time of 3 minutes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products Formed:

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems and potential as a psychoactive agent.

    Medicine: Investigated for its potential therapeutic effects and as a reference standard in forensic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)piperazine involves its interaction with various molecular targets and pathways. As a psychoactive compound, it is believed to modulate neurotransmitter systems in the brain, particularly serotonin receptors. The exact molecular targets and pathways are still under investigation, but its effects are thought to be mediated through receptor binding and subsequent signal transduction .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chloro-3-fluorophenyl)piperazine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which impart distinct chemical and biological properties compared to other phenylpiperazine derivatives

Properties

Molecular Formula

C10H12ClFN2

Molecular Weight

214.67 g/mol

IUPAC Name

1-(4-chloro-3-fluorophenyl)piperazine

InChI

InChI=1S/C10H12ClFN2/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI Key

NMNHXXZSHGPLEF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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